molecular formula C20H23N3O7 B1662906 618863-54-0 (Malate) CAS No. 618863-60-8

618863-54-0 (Malate)

Cat. No. B1662906
M. Wt: 417.4 g/mol
InChI Key: JNZBHHQBPHSOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

618863-54-0, also known as Malate, is a chemical compound that is widely used in scientific research due to its various biochemical and physiological effects. Malate is a dicarboxylic acid that is involved in several metabolic pathways, including the Krebs cycle and gluconeogenesis.

Scientific Research Applications

  • Biotechnological Production of Malate :

    • Malate is considered a key building block chemical, potentially producible from biomass on a large scale. Zheng-Jun Li et al. (2018) demonstrated the metabolic engineering of Escherichia coli for efficient malate production from xylose, a major component of lignocellulosic biomass, achieving a high yield of 0.83 g malate/g xylose (Zheng-Jun Li et al., 2018).
    • Engineering of a biosensor in Bacillus licheniformis for response to malate was conducted by Yupeng Zhang et al. (2021), facilitating the high-throughput screening of engineered strains for malate production (Yupeng Zhang et al., 2021).
  • Role in Plant Nutrition and Physiology :

    • Malate plays a central role in plant mineral nutrition, contributing to symbiotic nitrogen fixation, phosphorus acquisition, and aluminum tolerance in plants, as detailed by J. Schulze et al. (2002) (J. Schulze et al., 2002).
    • I. Finkemeier and L. Sweetlove (2009) highlighted malate's importance in plant homeostasis, including its involvement in central metabolism, guard cell functioning, and root exudation (I. Finkemeier & L. Sweetlove, 2009).
  • Molecular and Cellular Applications :

    • R. Hedrich et al. (1994) showed that malate-sensitive anion channels enable guard cells in plants to sense changes in ambient CO2 concentration, indicating its key regulatory role in plant physiology (R. Hedrich et al., 1994).
    • The plant homolog to the human sodium/dicarboxylic cotransporter is identified as the vacuolar malate carrier, as reported by V. Emmerlich et al. (2003), underscoring malate's role in plant metabolism (V. Emmerlich et al., 2003).

properties

CAS RN

618863-60-8

Product Name

618863-54-0 (Malate)

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;2-hydroxybutanedioic acid

InChI

InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

JNZBHHQBPHSOMU-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

Appearance

Solid powder

synonyms

AS1413;  AS 1413;  AS-1413;  XLS001;  XLS 001;  XLS-001;  Xanafide.; 5-amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione L-malate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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